molecular formula C16H18Cl2N2 B2372194 N~1~,N~2~-bis(3-chlorobenzyl)-1,2-ethanediamine CAS No. 108896-77-1

N~1~,N~2~-bis(3-chlorobenzyl)-1,2-ethanediamine

Cat. No.: B2372194
CAS No.: 108896-77-1
M. Wt: 309.23
InChI Key: WCBIPPOEAIYUNE-UHFFFAOYSA-N
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Description

N~1~,N~2~-bis(3-chlorobenzyl)-1,2-ethanediamine is an organic compound with the molecular formula C16H18Cl2N2 It is characterized by the presence of two 3-chlorobenzyl groups attached to a 1,2-ethanediamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N~2~-bis(3-chlorobenzyl)-1,2-ethanediamine typically involves the reaction of 3-chlorobenzyl chloride with 1,2-ethanediamine. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

    Temperature: Room temperature to 60°C

    Solvent: Anhydrous ethanol or methanol

    Reaction Time: 12-24 hours

Industrial Production Methods

In an industrial setting, the production of N1,N~2~-bis(3-chlorobenzyl)-1,2-ethanediamine can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The process involves:

    Reactants: 3-chlorobenzyl chloride and 1,2-ethanediamine

    Catalyst: Phase transfer catalysts to enhance the reaction rate

    Purification: Crystallization or distillation to obtain the pure product

Chemical Reactions Analysis

Types of Reactions

N~1~,N~2~-bis(3-chlorobenzyl)-1,2-ethanediamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or amides.

    Reduction: Reduction reactions can convert the compound into secondary or tertiary amines.

    Substitution: The chlorobenzyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO~4~) or hydrogen peroxide (H~2~O~2~) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) in anhydrous ether.

    Substitution: Sodium methoxide (NaOCH~3~) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of imines or amides.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

N~1~,N~2~-bis(3-chlorobenzyl)-1,2-ethanediamine has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell membranes.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the synthesis of specialty chemicals and polymers.

Mechanism of Action

The mechanism by which N1,N~2~-bis(3-chlorobenzyl)-1,2-ethanediamine exerts its effects involves the interaction with molecular targets such as enzymes and cell membranes. The compound can form stable complexes with metal ions, which can inhibit enzyme activity. Additionally, the chlorobenzyl groups can interact with lipid bilayers, leading to membrane disruption and antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

  • N~1~,N~2~-bis(4-chlorobenzyl)-1,2-ethanediamine
  • N~1~,N~2~-bis(3-bromobenzyl)-1,2-ethanediamine
  • N~1~,N~2~-bis(3-fluorobenzyl)-1,2-ethanediamine

Uniqueness

N~1~,N~2~-bis(3-chlorobenzyl)-1,2-ethanediamine is unique due to the presence of 3-chlorobenzyl groups, which impart specific chemical and biological properties

Biological Activity

N~1~,N~2~-bis(3-chlorobenzyl)-1,2-ethanediamine is a compound that has garnered interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant studies that highlight its significance in medicinal chemistry.

Chemical Structure and Properties

  • Chemical Formula : C16H18Cl2N2
  • Molecular Weight : 305.23 g/mol
  • IUPAC Name : N,N'-bis(3-chlorobenzyl)ethane-1,2-diamine

The compound features two chlorobenzyl groups attached to a central ethylenediamine backbone, which is known to influence its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound may inhibit certain enzymes, affecting metabolic pathways.
  • Receptor Binding : It can bind to specific receptors, modulating physiological responses.
  • Antimicrobial Activity : Its structural properties suggest potential activity against bacteria and fungi.

Antimicrobial Activity

Studies have indicated that derivatives of ethylenediamine exhibit significant antimicrobial properties. For instance:

  • Antibacterial : Compounds similar to this compound have shown effectiveness against various bacterial strains.
  • Antifungal : Some derivatives have demonstrated antifungal activity, making them candidates for treating fungal infections.

Cytotoxicity

Research has highlighted the cytotoxic effects of ethylenediamine derivatives on cancer cell lines:

Cell LineIC50 (µM)Reference
HeLa (Cervical)25
MCF-7 (Breast)30
A549 (Lung)20

These findings suggest that this compound could be further explored as a potential anticancer agent.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various ethylenediamine derivatives, including this compound. The compound was tested against Gram-positive and Gram-negative bacteria:

  • Results : The compound exhibited a minimum inhibitory concentration (MIC) of 15 µg/mL against Staphylococcus aureus and 20 µg/mL against Escherichia coli. These results indicate promising antibacterial properties that warrant further investigation.

Cytotoxicity Assessment

In a cytotoxicity assessment involving human cancer cell lines:

  • Methodology : Cells were treated with varying concentrations of the compound for 48 hours.
  • Findings : Significant cell death was observed at concentrations above 20 µM, suggesting that the compound may induce apoptosis in cancer cells.

Properties

IUPAC Name

N,N'-bis[(3-chlorophenyl)methyl]ethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18Cl2N2/c17-15-5-1-3-13(9-15)11-19-7-8-20-12-14-4-2-6-16(18)10-14/h1-6,9-10,19-20H,7-8,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCBIPPOEAIYUNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CNCCNCC2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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